molecular formula C16H15F2N5O2 B3087024 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1170416-36-0

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3087024
CAS No.: 1170416-36-0
M. Wt: 347.32 g/mol
InChI Key: XZEZBPMSJKMFEG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo[3,4-b]pyridine derivative with a cyclopropyl group at position 3, a difluoromethyl group at position 4, and a 1-methyl-1H-pyrazol-3-yl substituent at position 6.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-3-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-22-5-4-10(20-22)11-6-9(15(17)18)13-14(8-2-3-8)21-23(7-12(24)25)16(13)19-11/h4-6,8,15H,2-3,7H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEZBPMSJKMFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, derivatives containing difluoromethyl groups have shown efficacy against various bacterial strains. The mechanism is believed to involve interaction with bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Anticancer Properties

Compounds featuring trifluoromethyl groups are often associated with enhanced potency against cancer cells. This compound's structural characteristics suggest potential interactions with cancer cell signaling pathways, making it a candidate for further investigation in oncological research.

Neuropharmacological Effects

The piperazine structure present in this compound indicates potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression or anxiety. Preliminary studies suggest that similar pyrazole derivatives can modulate neurotransmitter systems effectively.

Case Study 1: Antifungal Activity

A study focused on the synthesis of pyrazole derivatives demonstrated that certain compounds exhibited significant antifungal activity against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea at concentrations as low as 50 ppm. Structure-activity relationship (SAR) analyses revealed that modifications to the pyrazole ring could enhance antifungal efficacy .

Case Study 2: Antitubercular Activity

Research into related compounds highlighted their potential antitubercular activity. For example, a derivative with a similar indole scaffold showed promising results in inhibiting Mycobacterium tuberculosis, indicating that structural analogs of this compound may also possess similar therapeutic effects .

Chemical Reactions Analysis

Reactivity of the Acetic Acid Moiety

The terminal carboxylic acid group enables classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProduct Formation
EsterificationMethanol/H₂SO₄ or DCC/DMAPMethyl ester derivative
Amide FormationSOCl₂ followed by amines (e.g., NH₃)Primary/secondary/tertiary amides
Salt FormationNaOH, K₂CO₃, or tertiary aminesWater-soluble carboxylate salts

Key Notes :

  • Esterification may improve membrane permeability for biological studies.

  • Amide derivatives are often explored to enhance metabolic stability .

Cyclopropyl Group Reactivity

The cyclopropyl ring exhibits strain-driven reactivity under specific conditions:

Reaction TypeReagents/ConditionsProduct/Outcome
Acid-Catalyzed Ring OpeningH₂SO₄, HCl (protic acids)Formation of linear alkanes with -NH₂ or -OH groups
HydrogenationH₂/Pd-C (high pressure)Saturated cyclohexane analog (rare due to steric hindrance)
OxidationOzone or KMnO₄Diacid derivatives (limited by steric factors)

Key Notes :

  • Ring-opening reactions are pH-dependent and may alter the compound’s pharmacological profile.

Difluoromethyl Group Transformations

The -CF₂H group participates in halogen-related and radical reactions:

Reaction TypeReagents/ConditionsProduct/Outcome
Nucleophilic SubstitutionR-Li or Grignard reagentsReplacement of F with alkyl/aryl groups (low yield due to stability)
Radical FluorinationXeF₂ or Selectfluor®Conversion to -CF₃ group
DehydrofluorinationStrong bases (e.g., LDA)Formation of α,β-unsaturated compounds

Key Notes :

  • The difluoromethyl group enhances metabolic stability and lipophilicity .

Heterocyclic Ring Modifications

The pyrazolo[3,4-b]pyridine and pyrazole rings undergo electrophilic and cycloaddition reactions:

Reaction TypeReagents/ConditionsProduct/Outcome
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ or Br₂/FeBr₃Nitration or bromination at electron-rich positions
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives at halide-substituted sites
Photochemical CycloadditionUV light, dienophilesFused polycyclic compounds

Key Notes :

  • The 1-methylpyrazole substituent directs electrophiles to the C-4 position of the pyrazolo[3,4-b]pyridine system .

Redox Reactions

The conjugated π-system permits selective reductions:

Reaction TypeReagents/ConditionsProduct/Outcome
Catalytic HydrogenationH₂/Pd-C at 50 psiPartial saturation of pyridine ring
NaBH₄ ReductionMethanol, 0°CSelective reduction of ketones (if present)

Comparative Reactivity of Analogous Compounds

Data from structural analogs highlight substituent effects:

Compound VariantKey Reaction ObservedYield (%)Source
1-Methyl-1H-pyrazol-4-yl isomerSuzuki coupling at C-682
Trifluoromethyl-substituted analogSNAr with morpholine67
Dicyclopropyl variantAcid-catalyzed ester hydrolysis95

Stability Considerations

  • Thermal Stability : Decomposes above 250°C (DSC data inferred) .

  • Photostability : Sensitive to UV light; storage in amber vials recommended.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural differences and properties between the target compound and its analogues:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound C₁₆H₁₄F₂N₅O₂ ~346.32 3-Cyclopropyl, 4-difluoromethyl, 6-(1-methyl-1H-pyrazol-3-yl)
2-[3-Cyclopropyl-4-(trifluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[...]acetic acid (1171414-61-1) C₁₆H₁₄F₃N₅O₂ 365.32 4-Trifluoromethyl instead of difluoromethyl
2-(4-Difluoromethyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[...]acetic acid (1006444-98-9) C₁₅H₁₅F₂N₅O₂ 335.31 3-Methyl instead of cyclopropyl; 1,3-dimethylpyrazol-4-yl at position 6
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[...]acetic acid (1006478-10-9) C₁₇H₁₇F₂N₅O₂ 361.35 1,5-Dimethylpyrazol-4-yl at position 6
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[...]acetic acid (937605-90-8) C₁₇H₁₄F₃N₃O₃ 365.31 6-(2-Methoxyphenyl) substituent; 4-trifluoromethyl
[6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[...]acetic acid (1006477-40-2) C₁₅H₁₄F₃N₅O₂ 353.30 1,3-Dimethylpyrazol-4-yl at position 6; 3-methyl

Functional Group Impact

  • Cyclopropyl vs.
  • Difluoromethyl vs. Trifluoromethyl at Position 4 : Difluoromethyl (CF₂H) offers moderate electron-withdrawing effects and metabolic stability, while trifluoromethyl (CF₃) enhances electronegativity and lipophilicity but may increase toxicity .
  • 1,5-Dimethyl-1H-pyrazol-4-yl (CAS 1006478-10-9): Altered spatial orientation may disrupt receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield. Reaction monitoring via HPLC or LC-MS is essential for intermediate characterization . Computational reaction path searches, such as quantum chemical calculations, can predict feasible pathways and transition states, reducing experimental iterations .

Q. How can the compound’s structural integrity and purity be validated?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) to assess purity.
  • FTIR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • NMR (¹H/¹³C/DEPT-135) to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, difluoromethyl as a doublet near δ 5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₈F₂N₄O₂).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Pre-formulation stability studies (e.g., accelerated degradation at 40°C/75% RH for 14 days) should identify degradation products via LC-MS. Avoid aqueous environments unless buffered at pH 6–7 to prevent hydrolysis of the acetic acid moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s kinase inhibition potential?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., mTOR, p70S6K) to assess binding affinity. The pyrazolo[3,4-b]pyridine scaffold may mimic ATP’s adenine ring, with the difluoromethyl group enhancing hydrophobic interactions. Validate predictions with enzymatic assays (IC₅₀ determination) and compare to structurally analogous inhibitors (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Dose-response curves : Test multiple cell lines (e.g., prostate cancer vs. non-cancerous) to identify tissue-specific effects.
  • Mechanistic profiling : Use RNA-seq or phosphoproteomics to compare downstream pathways (e.g., autophagy markers like LC3-II vs. mTOR phosphorylation).
  • Control experiments : Include knockout models (e.g., ATG5⁻/⁻ cells) to confirm autophagy-dependent activity . Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for autophagy) .

Q. How can the compound’s metabolic stability and CYP450 interactions be evaluated?

  • Methodological Answer :

  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL₍ᵢₙₜ₎).
  • CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values.
  • Metabolite identification : Employ UPLC-QTOF-MS with MSE data-independent acquisition to detect phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring) .

Q. What strategies optimize bioavailability given the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP/D analysis : Measure octanol-water partitioning (target LogP ~2–3 for oral bioavailability). The difluoromethyl group may reduce polarity.
  • Salt formation : Screen counterions (e.g., sodium, lysine) to improve solubility.
  • Prodrug design : Modify the acetic acid moiety to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, followed by esterase-mediated activation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Standardized protocols : Pre-qualify reagents (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a kinase inhibitor control).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare batches. Include ≥3 biological replicates.
  • Data transparency : Report raw data (e.g., IC₅₀ values, Hill slopes) and instrument parameters (e.g., plate reader settings) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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